molecular formula C7H12O6 B13563070 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoicacid

2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoicacid

Cat. No.: B13563070
M. Wt: 192.17 g/mol
InChI Key: OHDPZUYCRQDXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of appropriate precursors under controlled conditions to introduce the hydroxyl, methoxy, and oxo groups into the butanoic acid framework. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .

Scientific Research Applications

2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and modulating biochemical pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid is unique due to its specific combination of functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O6/c1-6(11,4(8)9)7(2,12)5(10)13-3/h11-12H,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDPZUYCRQDXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)(C(C)(C(=O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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